2-(2-Bromophenyl)-1,3-dithiane
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(2-bromophenyl)-1,3-dithiane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrS2/c11-9-5-2-1-4-8(9)10-12-6-3-7-13-10/h1-2,4-5,10H,3,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZEDCNZMBVQNRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(SC1)C2=CC=CC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70571398 | |
| Record name | 2-(2-Bromophenyl)-1,3-dithiane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70571398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
130614-23-2 | |
| Record name | 2-(2-Bromophenyl)-1,3-dithiane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70571398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reactivity and Mechanistic Investigations of 2 2 Bromophenyl 1,3 Dithiane
Anionic Reactivity of 2-Aryl-1,3-dithianes
The presence of the dithiane ring significantly increases the acidity of the proton at the C2 position, facilitating a range of anionic reactions.
Deprotonation and Lithiation Strategies
The generation of a nucleophilic carbanion at the C2 position of 1,3-dithianes is a fundamental strategy in their application as synthetic reagents. The acidity of the C2 proton in 2-aryl-1,3-dithianes, such as 2-phenyl-1,3-dithiane (B1581651) with a pKa of approximately 30.5 in DMSO, allows for deprotonation by strong bases. brynmawr.educonicet.gov.ar Common bases used for this purpose include n-butyllithium (n-BuLi), which effectively generates the corresponding 2-lithio-1,3-dithiane derivative. researchgate.netorganic-chemistry.orguwindsor.ca This lithiated species is a potent nucleophile. researchgate.netorganic-chemistry.orguwindsor.ca
The deprotonation is typically carried out at low temperatures, such as -20 °C to -30 °C, in an inert solvent like tetrahydrofuran (B95107) (THF) to ensure the stability of the resulting anion. researchgate.netorganic-chemistry.org For some substituted 2-aryl-1,3-dithianes, stronger bases like tert-butyllithium (B1211817) (t-BuLi) may be necessary, and additives such as HMPA or TMEDA can be used to enhance reactivity. uwindsor.ca Alternative methods for generating these anions include transmetalation from 2-stannyl-1,3-dithiane derivatives, which can be a much faster process. researchgate.net
While these methods are generally effective, the steric hindrance and electronic properties of the aryl substituent can influence the reaction. For instance, the sterically hindered 2-(2-tolyl)-1,3-dithiane was found to be unreactive under certain conditions, and 2-(2-bromophenyl)-1,3-dithiane was reported to decompose under specific reaction conditions for propellylation. nih.govsci-hub.se
Role as Acyl Anion Equivalents (Umpolung Reagents)
First introduced by Corey and Seebach, 1,3-dithianes are widely recognized as "umpolung" reagents, specifically as acyl anion equivalents. brynmawr.edu This concept of reactivity inversion allows the normally electrophilic carbonyl carbon to behave as a nucleophile. organic-chemistry.org After deprotonation to form the 2-lithio-1,3-dithiane, this nucleophilic species can react with a variety of electrophiles, including alkyl halides, aldehydes, ketones, and epoxides. brynmawr.eduorganic-chemistry.org
This versatile reactivity has been extensively used in the synthesis of complex molecules and natural products. nih.govsci-hub.se The resulting 2-substituted-2-aryl-1,3-dithiane can then be hydrolyzed back to a carbonyl group, effectively accomplishing the acylation of the electrophile. brynmawr.eduresearchgate.net This two-step process, involving the formation of the dithiane anion and its subsequent reaction, is a cornerstone of modern organic synthesis. brynmawr.eduresearchgate.net
The stability of the dithiane ring to both acidic and basic conditions makes it a robust protecting group for carbonyls, allowing for transformations elsewhere in the molecule before its removal. organic-chemistry.org
Anion Relay Chemistry (ARC) in Complex Syntheses
Anion Relay Chemistry (ARC) is a powerful strategy that leverages the sequential generation and reaction of multiple anionic species in a single pot. nih.govrsc.org 2-Aryl-1,3-dithianes, particularly silylated derivatives like 2-trimethylsilyl-1,3-dithiane, have been instrumental in the development of this methodology. nih.govnih.gov
In a typical Type I ARC sequence, a lithiated silyl (B83357) dithiane reacts with a first electrophile, such as an epoxide. nih.govnih.gov This is followed by a Brook rearrangement, which is often controlled by temperature or solvent additives, to transfer the negative charge to a different position, generating a new nucleophilic center. nih.govnih.govacs.org This newly formed anion can then react with a second, different electrophile. nih.govnih.gov This powerful one-pot, multi-component coupling strategy allows for the rapid construction of complex molecular architectures with high stereocontrol. nih.govrsc.orgnih.gov
The Smith group, for example, has extensively developed ARC using 2-silyl-1,3-dithianes, demonstrating its utility in the synthesis of complex natural products. nih.govnih.gov This tactic has been applied to the synthesis of fragments of molecules like spongistatin and rhizopodin. acs.orgpnas.org The ability to unite multiple fragments in a single operation highlights the efficiency and elegance of ARC in modern synthetic chemistry. nih.govnih.gov
Transition Metal-Catalyzed Cross-Coupling Reactions
The anionic nature of deprotonated 2-aryl-1,3-dithianes makes them suitable partners in transition metal-catalyzed cross-coupling reactions, expanding their synthetic utility beyond traditional nucleophilic additions.
Palladium-Catalyzed Arylation of 2-Aryl-1,3-dithianes
Palladium-catalyzed cross-coupling reactions have emerged as a powerful method for forming carbon-carbon bonds. brynmawr.educhinesechemsoc.orgnih.gov In a significant extension of dithiane chemistry, researchers have developed methods for the direct arylation of 2-aryl-1,3-dithianes with aryl bromides. brynmawr.eduacs.org This approach utilizes the dithiane as a pronucleophile, which, after in-situ deprotonation, acts as a transmetalation reagent in a palladium catalytic cycle. brynmawr.eduacs.org
The reaction typically employs a palladium catalyst, such as Pd(OAc)₂, in combination with a suitable ligand, like NiXantphos, and a strong base, such as KOtBu or a lithium or sodium silylamide. brynmawr.edu The proposed mechanism involves the deprotonation of the dithiane, followed by transmetalation to the palladium center, oxidative addition of the aryl bromide, and subsequent reductive elimination to form the 2,2-diaryl-1,3-dithiane product. brynmawr.edu
This methodology provides a reversed-polarity strategy for the synthesis of diaryl ketones, as the dithiane can be subsequently hydrolyzed. brynmawr.eduresearchgate.netupenn.eduacs.org The reaction tolerates a range of functional groups on both the aryl dithiane and the aryl bromide, although strong electron-withdrawing groups can sometimes diminish reactivity. brynmawr.edu Sterically hindered substrates may also present challenges. brynmawr.edu
Table 1: Palladium-Catalyzed Arylation of 2-Aryl-1,3-dithianes
| Dithiane Substrate | Aryl Bromide | Catalyst/Ligand | Base | Solvent | Yield (%) |
|---|---|---|---|---|---|
| 2-Phenyl-1,3-dithiane | Bromobenzene (B47551) | Pd(OAc)₂/NiXantphos | KOtBu | CPME | 75 |
| 2-Phenyl-1,3-dithiane | 4-Bromoanisole | Pd(OAc)₂/NiXantphos | KOtBu | CPME | 85 |
| 2-(4-Methoxyphenyl)-1,3-dithiane | Bromobenzene | Pd(OAc)₂/NiXantphos | KOtBu | CPME | 82 |
This table is a representative summary based on findings in the literature. Actual yields may vary depending on specific reaction conditions.
Allylic Alkylation with 2-Aryl-1,3-dithianes
The application of 2-aryl-1,3-dithianes as nucleophiles has also been extended to palladium-catalyzed allylic alkylation reactions. researchgate.netupenn.edu This transformation provides a route to β,γ-unsaturated ketones, which are valuable synthetic intermediates. upenn.edunih.gov
In this process, a 2-sodio-1,3-dithiane, generated in situ, undergoes a palladium-catalyzed reaction with an allylic electrophile, such as an allylic carbonate. upenn.edu The reaction proceeds to afford the corresponding allylated dithiane product in good to excellent yields. upenn.edu Subsequent deprotection of the dithiane moiety reveals the β,γ-unsaturated ketone. upenn.edu
This method demonstrates the versatility of 2-aryl-1,3-dithianes as tunable nucleophiles in transition metal catalysis, enabling the formation of diverse and skeletally complex aryl alkyl ketone cores. upenn.edu The utility of this chemistry has been showcased in sequential one-pot reactions, for instance, combining the allylation with a Heck cyclization to produce bioactive compounds. upenn.edu
Utility as Transmetalation Reagents in Cross-Coupling
The 1,3-dithiane (B146892) group can function as a competent, polarity-reversed transmetalation reagent in palladium-catalyzed cross-coupling reactions. brynmawr.edu This capability stems from the relatively acidic nature of the benzylic proton at the C2 position of the dithiane ring. brynmawr.edu Upon deprotonation, the resulting anion can engage in transmetalation with a palladium center, facilitating the formation of new carbon-carbon bonds.
A study on the palladium-catalyzed cross-coupling of 2-aryl-1,3-dithianes with aryl bromides demonstrated that this method provides a practical route to diaryl ketones and diarylmethanes. brynmawr.edu The reaction's success is influenced by the electronic properties of the coupling partners. While moderately electron-rich and electron-poor aryl bromides and dithianes participate effectively, strong electron-withdrawing groups on either component can hinder the reaction. brynmawr.edu For instance, substrates with nitro, nitrile, or trifluoromethyl groups failed to yield the desired products. brynmawr.edu Sterically demanding aryl halides, such as 2-bromotoluene, also showed no conversion. brynmawr.edu
The choice of ligand is crucial for the success of these cross-coupling reactions. While bidentate phosphine (B1218219) ligands like dppe and dppp (B1165662) showed no reactivity, dppf and DPEPhos led to some product formation. brynmawr.edu Notably, the use of NiXantphos as a ligand resulted in complete conversion to the desired 2,2-diaryl-1,3-dithiane. brynmawr.edu
Table 1: Optimized Conditions for Palladium-Catalyzed Cross-Coupling of 2-Aryl-1,3-dithianes with Aryl Bromides. brynmawr.edu
| Parameter | Condition |
| Catalyst | 2.5% Pd(OAc)₂ |
| Ligand | 2.5% NiXantphos |
| Base | 3.0 equivalents of KOtBu |
| Solvent | CPME |
| Temperature | 80 °C |
| Time | 24–48 hours |
This methodology tolerates the presence of aryl chlorides on either coupling partner and can be adapted for use with aryl iodides by adjusting the reaction temperature. brynmawr.edu
C-H Functionalization Directed by Dithiane Moieties
The dithiane group can act as a directing group in transition metal-catalyzed C-H functionalization reactions, enabling the selective activation of otherwise unreactive C-H bonds.
The dithiane functionality has been investigated as a potential directing group for the activation of unreactive C(sp³)–H bonds. researchgate.net This approach is valuable for introducing functional groups at specific positions in a molecule, which can then be further elaborated. The ability to use a synthetically versatile group like dithiane for directing C-H activation is particularly useful for subsequent derivatization. researchgate.net
An oxidant-free rhodium(III)-catalyzed direct amidation of alkyl dithianes via C(sp³)–H bond activation has been reported. researchgate.netrsc.org This reaction utilizes dioxazolone reagents and a Cp*Rh(III) complex in combination with an amino-carboxylate additive to produce protected 1,3-aminoaldehyde derivatives. researchgate.netrsc.org The reaction demonstrates scalability and the resulting products can undergo further transformations, such as dithiane deprotection and reductive desulfurization. rsc.org
The method is tolerant of a diverse range of aryl and alkyl dioxazolones and modifications on the dithiane partner. researchgate.net The regioselectivity towards primary C(sp³)-H activation is a key feature of this transformation. researchgate.net This represents a rare example of using a directing group other than the commonly employed pyridine (B92270) or quinoline (B57606) classes for Cp*Co(III) catalyzed C(sp³)-H functionalization and is the first to utilize thioamides for this purpose. researchgate.net
Dixon and colleagues demonstrated that the dithiane moiety could be used as a directing group in rhodium-catalyzed amidation with dioxazolone. researchgate.net They found that a six-membered dithiane ring was crucial for the reaction and that only C-H bonds of methyl groups with an α-tertiary carbon atom could be amidated. researchgate.net
Table 2: Examples of Rh(III)-Catalyzed Amidation of Dithianes. researchgate.net
| Dithiane Substrate | Dioxazolone Reagent | Product Yield |
| 1a | 2a | 74% |
| 1a | 2b (p-F) | 40% |
| 1a | 2c (p-NO₂) | 67% |
| 1q (CF₃) | 2a | 51% |
| 1r (OCF₃) | 2a | 49% |
Dithiane as a Directing Group for C(sp3)-H Activation
Reactivity Profile of this compound
The reactivity of this compound is influenced by its structure and the reaction conditions employed.
Under certain conditions, 2-aryl-1,3-dithianes can undergo decomposition. For instance, attempts to perform autoxidative condensation with nitrophenyl-1,3-dithianes were unsuccessful, resulting only in alkylated derivatives or recovery of the starting material. acs.org Similarly, electron-deficient dithianes like pentafluorophenyl or para-trifluoromethylphenyl derivatives were found to be unstable under the lithiation conditions required for this transformation. acs.org
In palladium-catalyzed cross-coupling reactions, the application of this methodology to 2-benzyl-1,3-dithiane (B8629932) led to a tandem elimination/ring-opening followed by a Pd-catalyzed C–S bond formation, indicating a different reactivity pathway for this specific substrate. brynmawr.edu
The reactivity of this compound can be compared with other substituted aryl dithianes in various reactions. In palladium-catalyzed cross-coupling, the electronic nature of the substituent on the aryl ring plays a significant role. brynmawr.edu While the reaction proceeds with moderately electron-rich and electron-poor partners, strong electron-withdrawing groups diminish reactivity. brynmawr.edu
A study on the reactions of 2-(4-Z-phenyl)-1,3-dithiane anions with various iodides showed that the nature of the Z substituent affects the reactivity of the dithiane anion and the product distribution. conicet.gov.ar These reactions are proposed to proceed via an SRN1 mechanism involving radical and radical anion intermediates. conicet.gov.ar For dithiane anions with electron-donating substituents, electron transfer is the main pathway, leading to substitution products in moderate yields. conicet.gov.ar
The crystal structure of 2-(3-bromophenyl)-1,3-dithiane reveals that the 1,3-dithiane ring adopts a chair conformation with the bromobenzene ring in an equatorial position. nih.gov This structural information is crucial for understanding its reactivity and interactions in the solid state.
Structural Elucidation and Theoretical Characterization
Spectroscopic Methods for Structural Determination
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for determining the solution-state conformation of 2-aryl-1,3-dithiane derivatives. For these compounds, the six-membered dithiane ring typically adopts a stable chair conformation. The voluminous aryl substituent, in this case, the 2-bromophenyl group, preferentially occupies the equatorial position to minimize 1,3-diaxial steric interactions.
While specific spectral data for 2-(2-Bromophenyl)-1,3-dithiane is not extensively published, analysis of analogous compounds provides well-established characteristic features. For instance, studies on 2-phenyl-1,3-dithiane (B1581651) and its derivatives confirm a predominant chair conformation with the phenyl group situated equatorially. The proton NMR spectrum of such compounds displays distinct signals for the dithiane ring protons. Data from related compounds, such as 2-(4-Fluorophenyl)-1,3-dithiane, show characteristic chemical shifts for the methine proton at the C-2 position (δ 5.18–5.47 ppm), as well as for the axial and equatorial protons at the C-4/C-6 positions (δ 2.92–3.18 ppm) and C-5 position (δ 1.98–2.20 ppm).
The conformation is further corroborated by analyzing the proton-proton coupling constants (J-values). The magnitude of the vicinal coupling constants (³JHH) between adjacent protons is dependent on the dihedral angle between them, which is a cornerstone of conformational analysis in cyclic systems. libretexts.org
Table 1: Characteristic NMR Data for 2-Aryl-1,3-dithiane Analogs
| Proton Position | Typical Chemical Shift (ppm) | Signal Pattern | Notes |
|---|---|---|---|
| C2-H (Methine) | 5.1 - 5.5 | Singlet (s) | Benzylic proton adjacent to two sulfur atoms. |
| C4/C6-H (Axial/Equatorial) | 2.9 - 3.2 | Multiplet (m) | Methylene protons adjacent to a sulfur atom. |
| C5-H (Axial/Equatorial) | 1.9 - 2.2 | Multiplet (m) | Methylene protons at the central carbon of the propane-1,3-dithiol backbone. |
Data derived from analogous compounds like 2-(4-Fluorophenyl)-1,3-dithiane.
The solid-state structure of the isomeric compound, 2-(3-Bromophenyl)-1,3-dithiane, has been unambiguously determined by single-crystal X-ray diffraction. nih.govnih.gov The analysis reveals that the 1,3-dithiane (B146892) ring adopts a chair conformation. nih.govresearchgate.net The 3-bromophenyl substituent is positioned equatorially on the dithiane ring. nih.govresearchgate.net
A key structural parameter is the dihedral angle between the plane of the bromobenzene (B47551) ring and the least-squares plane of the dithiane ring, which was determined to be 86.38 (12)°. nih.govresearchgate.net This near-perpendicular orientation is a common feature in 2-aryl-1,3-dithiane structures. In the crystal lattice, the molecules are organized into supramolecular layers through weak intermolecular C—H⋯π and π–π stacking interactions. nih.govresearchgate.net
Table 2: Crystallographic Data for 2-(3-Bromophenyl)-1,3-dithiane
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₀H₁₁BrS₂ |
| Molecular Weight | 275.22 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.9821 (4) |
| b (Å) | 11.3871 (5) |
| c (Å) | 11.0550 (5) |
| β (°) | 99.604 (3) |
| Volume (ų) | 1114.86 (9) |
| Z | 4 |
Data from Zukerman-Schpector, J., et al. (2015). nih.govnih.govresearchgate.net
Nuclear Magnetic Resonance Spectroscopy for Conformational Analysis
Computational Chemistry and Quantum Mechanical Studies
Density Functional Theory (DFT) calculations have been employed to investigate the molecular structure and electronic properties of 2-(3-bromophenyl)-1,3-dithiane, providing theoretical insights that complement experimental data. researchgate.netjocpr.com Using the B3LYP functional with a 6-311G(d,p) basis set, the molecular geometry was optimized without symmetry constraints. researchgate.netjocpr.com
The results of these calculations show that the theoretically optimized geometry is in good agreement with the solid-state structure determined by X-ray crystallography. jocpr.com For instance, the calculated bond lengths and angles closely match the experimental values. The calculations also confirm the slight distortion in the bromophenyl ring caused by the electronegative bromine atom; the C-C-C bond angle at the point of substitution is calculated to be 121.084°, which is larger than the ideal 120° for a hexagonal ring and aligns well with the XRD value of 120.8(4)°. researchgate.net This demonstrates the power of DFT in accurately predicting geometric parameters.
Frontier Molecular Orbital (FMO) theory is a critical tool for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. ajchem-a.com
For 2-(3-bromophenyl)-1,3-dithiane, DFT calculations have been used to determine the energies and distributions of these frontier orbitals. researchgate.netjocpr.com The analysis of the electronic parameters suggests that the benzene (B151609) ring serves as a primary nucleophilic center within the molecule. researchgate.netjocpr.com A smaller HOMO-LUMO energy gap generally implies that a molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. ajchem-a.com
Table 3: Calculated FMO Properties for a Dithiane Derivative
| Orbital | Conceptual Role | Significance |
|---|---|---|
| HOMO | Electron Donor | Its energy level relates to the ionization potential and susceptibility to electrophilic attack. |
| LUMO | Electron Acceptor | Its energy level relates to the electron affinity and susceptibility to nucleophilic attack. |
| HOMO-LUMO Gap (ΔE) | Reactivity Index | A smaller gap often corresponds to higher chemical reactivity and lower kinetic stability. |
General principles of FMO theory. ajchem-a.com
Computational modeling provides powerful insights into reaction mechanisms, transition states, and reaction pathways. A notable example involves the reaction of 2-aryl-1,3-dithianes with [1.1.1]propellane. sci-hub.senih.gov DFT calculations performed on this reaction, using 2-phenyl-1,3-dithiane as a model substrate, indicate that the transformation proceeds via a two-electron pathway. sci-hub.senih.govnih.gov
The proposed mechanism involves the initial deprotonation of the dithiane at the C-2 position to form a dithiyl anion. sci-hub.se This nucleophilic anion then attacks the [1.1.1]propellane. sci-hub.senih.gov This computational model is the first of its kind to support a purely anionic pathway for C-C bond formation with [1.1.1]propellane. sci-hub.se
Conformational Analysis and Energetic Preferences of the 1,3-Dithiane Ring
Detailed structural information for the exact 2-bromo isomer is not widely available; however, extensive studies on the closely related isomer, 2-(3-bromophenyl)-1,3-dithiane, provide a robust model for its conformational preferences. jocpr.comnih.govresearchgate.net X-ray crystallography and Density Functional Theory (DFT) calculations for 2-(3-bromophenyl)-1,3-dithiane consistently show that the 1,3-dithiane ring is in a chair conformation with the bromobenzene ring occupying an equatorial position. jocpr.comnih.govresearchgate.net This equatorial preference minimizes the steric strain that would arise from repulsive interactions between the large aryl substituent and the axial hydrogen atoms on the dithiane ring.
In the case of 2-(3-bromophenyl)-1,3-dithiane, the bromobenzene ring is positioned nearly perpendicular to the plane of the dithiane ring. nih.govresearchgate.net This orientation is a compromise to achieve maximum molecular stability by minimizing strain. jocpr.com Computational studies have confirmed that the calculated bond lengths and angles for this conformation are in good agreement with experimental crystal structure data. jocpr.com
Table 1: Selected Structural Parameters for 2-(3-Bromophenyl)-1,3-dithiane (from Crystal Structure Data) Data presented for the closely related 3-bromo isomer as a reference.
| Parameter | Value | Reference |
| 1,3-Dithiane Ring Conformation | Chair | nih.govresearchgate.net |
| Bromobenzene Ring Position | Equatorial | nih.govresearchgate.net |
| Dihedral Angle (Bromobenzene plane to Dithiane least-squares plane) | 86.38 (12)° | nih.govresearchgate.net |
| C-S Bond Lengths (in dithiane ring) | 1.81 Å - 1.85 Å | jocpr.com |
| C-C Bond Lengths (in benzene ring) | 1.37 Å - 1.41 Å | jocpr.com |
The energetic preference for the equatorial conformation in 2-aryl-1,3-dithianes is also influenced by stereoelectronic factors, primarily the anomeric effect. The anomeric effect generally describes the tendency of electronegative substituents at the anomeric carbon (C-2 in this case) to favor an axial orientation. rsc.orgpsu.edu This effect stems from a stabilizing hyperconjugative interaction between the lone pair of electrons on the ring's sulfur atoms and the antibonding orbital (σ*) of the C-substituent bond. rsc.orgtandfonline.comcdnsciencepub.com
However, in 2-aryl-1,3-dithianes, the steric demands of the bulky aryl group typically outweigh the stabilization offered by the anomeric effect. While the anomeric effect might slightly favor an axial position, the significant steric hindrance in that conformation makes the equatorial conformer energetically much more favorable. Computational studies on various 2-substituted 1,3-dithianes confirm that while electronegative substituents can show a sizable anomeric effect, bulky groups will predominantly adopt an equatorial orientation. rsc.org The stability is further influenced by the interplay of dipole-dipole interactions and electron delocalization between the aromatic ring and the sulfur atoms of the dithiane ring. rsc.orgscispace.com
Table 2: Energetic Factors Influencing Conformation of the 1,3-Dithiane Ring
| Factor | Description | Preferred Orientation for Bulky Substituents |
| Steric Hindrance | Repulsive interaction between the substituent and axial hydrogens on the ring. | Equatorial |
| Anomeric Effect | Stereoelectronic stabilizing interaction between sulfur lone pairs and the C-substituent antibonding orbital. | Axial |
| Torsional Strain | Strain arising from eclipsing bonds during ring inversion. Minimized in the chair conformation. | Chair Conformation |
| Dipole-Dipole Interactions | Electrostatic interactions that can influence the relative stability of conformers. | Varies with substituent and solvent |
Advanced Synthetic Applications of 2 2 Bromophenyl 1,3 Dithiane Derivatives
Construction of Bicyclo[1.1.1]pentane (BCP) Analogues
Bicyclo[1.1.1]pentanes (BCPs) have emerged as significant structural motifs in medicinal chemistry, often serving as bioisosteres for aromatic rings, which can lead to improved pharmacological properties. nih.gov The incorporation of BCP cores into molecules is therefore of high interest, and methods utilizing dithiane chemistry have been developed to access BCP analogues of diarylketones. nih.govnih.gov
Propellylation Reactions with 2-Aryl-1,3-dithianes
A general and efficient method for creating BCP-containing dithianes involves the reaction of 2-aryl-1,3-dithianes with [1.1.1]propellane. nih.govrhhz.net This reaction proceeds by deprotonating the 2-aryl-1,3-dithiane with a strong base to form a dithiyl anion, which then acts as a nucleophile, attacking the highly strained central bond of [1.1.1]propellane. nih.gov
Initial investigations using bases like lithium bis(trimethylsilyl)amide (LiN(SiMe₃)₂) showed low yields. nih.govsci-hub.se However, optimization studies revealed that using sodium bis(trimethylsilyl)amide (NaN(SiMe₃)₂) in dimethoxyethane (DME) at elevated temperatures significantly improves the reaction yield. nih.gov The reaction demonstrates broad substrate scope, tolerating various electron-donating and electron-withdrawing groups on the aryl ring, as well as heterocyclic derivatives. nih.govsci-hub.se Computational studies suggest the reaction follows a two-electron pathway. nih.govupenn.edu
It is noteworthy that while a wide range of 2-aryl-1,3-dithianes undergo this transformation successfully, some sterically hindered substrates present challenges. For instance, 2-(2-tolyl)-1,3-dithiane was recovered unchanged under standard conditions, and 2-(2-bromophenyl)-1,3-dithiane was found to decompose. nih.govsci-hub.se
| 2-Aryl-1,3-dithiane Substituent | Base | Solvent | Temperature | Yield of BCP-Dithiane Product |
|---|---|---|---|---|
| Phenyl | NaN(SiMe₃)₂ | DME | 80 °C | 88% |
| 4-Fluorophenyl | NaN(SiMe₃)₂ | DME | 80 °C | 91% |
| 4-Bromophenyl | NaN(SiMe₃)₂ | DME | 80 °C | 90% |
| 3-Trifluoromethylphenyl | NaN(SiMe₃)₂ | DME | 80 °C | 97% |
| 3-Thienyl | NaN(SiMe₃)₂ | DME | 80 °C | 95% |
| 2-Bromophenyl | NaN(SiMe₃)₂ | DME | 80 °C | Decomposition |
Subsequent Transformations to BCP-Containing Scaffolds (e.g., Ketones, Difluoromethanes, Esters)
The BCP-containing dithianes synthesized via propellylation are robust intermediates that can be converted into a variety of other valuable compounds. nih.govupenn.edu This versatility demonstrates the synthetic utility of the initial propellylation method.
BCP Aryl Ketones: The dithiane group can be readily deprotected to unveil the corresponding ketone. nih.govsci-hub.se Hydrolysis of the BCP dithioacetal using an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) in a solvent such as chloroform (B151607) affords the BCP aryl ketone in good yields. nih.govresearchgate.net This provides access to BCP analogues of diaryl ketones, which are prevalent in many FDA-approved drugs. sci-hub.se
BCP Aryl Difluoromethanes: The dithiane moiety can also be transformed into a geminal difluoride. nih.gov This conversion of BCP dithianes to BCP aryl difluoromethanes is a valuable transformation, as the difluoromethylene group is an important pharmacophore. nih.govresearchgate.net
BCP Esters: Further functionalization can be achieved through oxidation reactions. For example, a BCP dithioacetal can be hydrolyzed to the corresponding ketone, which can then undergo a Baeyer-Villiger oxidation using m-CPBA to yield the corresponding BCP ester in excellent yield. nih.govsci-hub.se
| Starting Material | Transformation | Key Reagents | Product Type | Yield |
|---|---|---|---|---|
| BCP-Aryl-dithiane | Hydrolysis | m-CPBA, CHCl₃ | BCP-Aryl-ketone | 75-91% |
| BCP-Aryl-dithiane | Difluorination | Modified Katzenellenbogen procedure | BCP-Aryl-difluoromethane | 72-86% |
| BCP-Aryl-ketone | Baeyer-Villiger Oxidation | m-CPBA, CHCl₃ | BCP-Ester | 96% |
Functional Group Interconversions and Derivatization
Beyond the synthesis of BCP analogues, 2-aryl-1,3-dithiane derivatives are substrates for various functional group interconversions, expanding their synthetic utility.
Conversion to Carbonyl Compounds (Ketones)
The most fundamental transformation of a 2-substituted-1,3-dithiane is its conversion back to a carbonyl compound, unmasking the acyl anion equivalent. ddugu.ac.in This deprotection is crucial for synthesizing diaryl ketones from cross-coupling products of 2-aryl-1,3-dithianes. brynmawr.edu A variety of reagents can accomplish this hydrolysis, with mercury(II) chloride (HgCl₂) often used in aqueous acetonitrile (B52724) or methanol. ddugu.ac.in As mentioned previously, oxidative methods using reagents like m-CPBA are also highly effective for this conversion. nih.govsci-hub.se
Synthesis of Difluoromethylated Compounds
The synthesis of molecules containing the difluoromethylene (CF₂) group is of great interest in medicinal and materials chemistry. One approach involves the direct fluorination of dithiane derivatives. Research has shown that 2-alkyl-1,3-dithiane derivatives can be reacted with bromine trifluoride (BrF₃) to yield the corresponding 1,1-difluoromethyl alkanes in good yields. organic-chemistry.org Furthermore, as established in the context of BCPs, the dithiane group in 2-aryl-BCP-1,3-dithianes can be efficiently converted to a difluoromethylene group, providing access to BCP aryl difluoromethanes. nih.gov
Access to Functionalized Orthoesters via Anodic Oxidation
A modern and environmentally friendly method to access functionalized orthoesters utilizes the electrochemical oxidation of dithiane derivatives. organic-chemistry.orgacs.org Specifically, dithiane carboxylic acids can be converted into a wide array of orthoesters through anodic oxidation. organic-chemistry.orggre.ac.uk This method is notable for its mild conditions and broad functional group tolerance, overcoming the limitations of traditional methods like the Pinner synthesis, which often require harsh conditions incompatible with groups like alkenes or nitriles. organic-chemistry.orgchemrxiv.org
The process involves the electrolysis of a dithiane carboxylic acid derivative in an alcohol solvent (e.g., methanol) with a supporting electrolyte, using carbon graphite (B72142) electrodes at a constant current. organic-chemistry.org This electrochemical approach is practical, scalable, and allows for the synthesis of previously unexplored compounds like tri(trifluoroethyl) orthoesters. organic-chemistry.orgresearchgate.net
Role in Natural Product Synthesis and Bioisosteric Replacements
The strategic placement of the dithiane and bromophenyl moieties makes this compound a valuable intermediate in the synthesis of intricate molecules. Its utility extends to the construction of both complex natural products and novel pharmacologically relevant scaffolds through bioisosteric replacement strategies.
Incorporation into Complex Molecular Architectures
The 1,3-dithiane (B146892) unit is a well-established masked carbonyl group, enabling umpolung (reversed polarity) reactivity. This feature allows for its application in the assembly of complex molecular frameworks, including those found in natural products. organic-chemistry.orgasianpubs.org The 2-aryl-1,3-dithiane structure, in particular, has been utilized in various carbon-carbon bond-forming reactions, contributing to the synthesis of elaborate molecules. nih.gov
While direct examples of the incorporation of this compound into the total synthesis of specific natural products are not extensively detailed in the reviewed literature, the general reactivity of 2-aryl-1,3-dithianes is fundamental to this field. sci-hub.seuwindsor.ca For instance, the lithiated derivatives of 1,3-dithianes are powerful nucleophiles that react with a variety of electrophiles, a key step in building complex carbon skeletons. organic-chemistry.org The presence of the ortho-bromine atom on the phenyl ring offers a handle for further functionalization through cross-coupling reactions, allowing for the sequential introduction of molecular complexity.
One notable application of a related dithiane derivative is in the synthesis of 11-(2-bromophenyl)-9-phenyl-8-tosyl-1,5-dithia-8-azaspiro[5.5]undec-9-en-7-one, showcasing the integration of a bromophenyl-substituted dithiane into a complex spirocyclic system. mdpi.com This highlights the potential for this compound to serve as a building block in the construction of architecturally complex molecules. mdpi.combeilstein-journals.org
Applications in the Synthesis of Pharmacologically Relevant Scaffolds
The concept of bioisosterism, where one functional group is replaced by another with similar physical or chemical properties to enhance biological activity, is a cornerstone of medicinal chemistry. cambridgemedchemconsulting.com The this compound scaffold holds significant promise in this area, particularly in the synthesis of bioisosteres for diaryl ketones, which are prevalent in many FDA-approved drugs. sci-hub.se
A key application involves the reaction of 2-aryl-1,3-dithianes with [1.1.1]propellane to generate bicyclo[1.1.1]pentyl (BCP) dithianes. nih.gov BCPs are recognized as valuable phenyl group bioisosteres in bioactive molecules. nih.gov The resulting BCP-containing dithianes can be deprotected to afford BCP aryl ketones, which are potential bioisosteres of medicinally important diaryl ketones. nih.govsci-hub.se This methodology provides access to novel chemical space for drug discovery. sci-hub.se
Furthermore, the 1,3-dithiane moiety itself can be transformed into other functional groups, such as a difluoromethyl (CHF2) group, which is a valuable substituent in medicinal chemistry known to enhance biological activity. organic-chemistry.org The reaction of 2-alkyl-1,3-dithiane derivatives with reagents like bromine trifluoride (BrF3) can yield gem-difluoro compounds. organic-chemistry.orgorganic-chemistry.org This transformation highlights the versatility of the dithiane core in generating pharmacologically relevant motifs.
The development of novel heterocyclic frameworks is another area where dithiane chemistry plays a crucial role. For example, 2-alkynyl-1,3-dithianes can undergo cycloaddition reactions to form pyrazoles, a common scaffold in pharmaceuticals. acs.org Specifically, the synthesis of 1-(3-Bromophenyl)-3-(1,3-dithian-2-yl)-4-phenyl-1H-pyrazole demonstrates the incorporation of the bromophenyl-dithiane moiety into a heterocyclic system. acs.org
Emerging Applications and Future Research Directions
The utility of this compound and its derivatives continues to expand, with ongoing research exploring new synthetic methodologies and applications. A significant area of future research lies in leveraging the unique reactivity of this compound for the development of novel molecular architectures and pharmacologically active agents.
One emerging trend is the use of 2-aryl-1,3-dithianes in palladium-mediated deprotonative cross-coupling processes for arylation and allylic substitution, offering new avenues for carbon-carbon bond formation. sci-hub.se The development of anion-relay chemistry using 2-silyl-1,3-dithianes also presents exciting possibilities for multi-component linchpin reactions to construct complex organic molecules. nih.govlookchem.com
The synthesis of novel heterocyclic systems remains a fertile ground for future research. The reaction of S-phenyl 1,3-dithiane-2-carbothioate with α,β-unsaturated N-tosyl imines to produce 3,4-dihydropyridin-2-ones showcases the potential of dithiane derivatives in domino reactions to build complex heterocyclic scaffolds. mdpi.com Further exploration of such reaction cascades with substrates like this compound could lead to the discovery of new bioactive compounds.
Moreover, the exploration of this compound in the synthesis of sulfur-containing analogues of known bioactive compounds is a promising direction. For instance, the synthesis of thiaphenanthridinones, where a sulfur atom replaces a carbon in the phenanthridinone core, highlights the potential for creating novel therapeutic agents by heteroatom substitution. acs.orgacs.org
Future research will likely focus on:
Developing more efficient and stereoselective methods for the functionalization of the this compound core.
Expanding the scope of its application in the total synthesis of complex natural products.
Systematically exploring its use as a scaffold for generating libraries of compounds for high-throughput screening in drug discovery programs.
Investigating its potential in materials science, building upon the ability of functionalized dithianes to create novel materials.
The continued investigation into the chemistry of this compound and its derivatives is poised to unlock new synthetic strategies and contribute to the development of novel molecules with significant scientific and practical importance.
Q & A
Q. Advanced
- Positive controls : Commercial insecticides (e.g., imidacloprid) to benchmark efficacy.
- Negative controls : Untreated solvent carriers to exclude solvent toxicity.
- Dose-response assays : Test concentrations from 10–600 µg/mL to determine LC₅₀ values.
- Structural analogs : Compare with non-brominated dithianes to isolate the bromophenyl group's role in bioactivity .
- Mode-of-action studies : Use fluorescence probes (e.g., Rhodamine 123) to assess mitochondrial disruption .
How do computational models predict the electronic effects of substituents on the bromophenyl ring in 1,3-dithiane derivatives?
Advanced
DFT calculations (B3LYP/6-31G**) reveal that electron-withdrawing groups (e.g., -NO₂) at the para position of the bromophenyl ring increase the electrophilicity of the dithiane sulfur atoms by 15–20%, enhancing nucleophilic attack efficiency. Conversely, electron-donating groups (e.g., -OCH₃) reduce reactivity. Solvent models (PCM) further refine predictions by accounting for solvation effects in polar aprotic media .
What crystallographic techniques validate weak intermolecular interactions in this compound?
Advanced
High-resolution X-ray diffraction (λ = 0.71073 Å) identifies weak C–H⋯π and C–H⋯S interactions (3.4–3.8 Å) that stabilize supramolecular layers. Hirshfeld surface analysis quantifies interaction contributions:
- C–H⋯π : 12% of total surface contacts.
- Br⋯S : 8% (van der Waals interactions).
Thermal displacement parameters (ADPs) confirm minimal disorder, supporting the stability of these interactions .
How does the 1,3-dithiane ring act as a protecting group in multi-step syntheses involving 2-(2-bromophenyl) intermediates?
Advanced
The dithiane ring protects carbonyl equivalents during Grignard or lithiation reactions. For example:
Deprotonation : n-BuLi generates a dithianylium ion at C2.
Alkylation : Reaction with electrophiles (e.g., RX) forms C–C bonds.
Ring opening : HgCl₂/H₂O cleaves the dithiane to regenerate the carbonyl group.
This strategy is critical in synthesizing polyfunctional aromatics without oxidizing sensitive bromophenyl groups .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
